

An In-depth Technical Guide to 8-Bromo-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Bromo-1,7-naphthyridin-6-amine**

Cat. No.: **B1278728**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-1,7-naphthyridin-6-amine is a heterocyclic aromatic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include roles as kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of **8-Bromo-1,7-naphthyridin-6-amine**. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols and representative data from closely related analogues to serve as a practical reference for researchers.

Molecular Structure and Physicochemical Properties

8-Bromo-1,7-naphthyridin-6-amine is characterized by a fused bicyclic system composed of two pyridine rings, with a bromine atom and an amine group as substituents. The precise placement of the nitrogen atoms and substituents defines its chemical reactivity and biological interactions.

Table 1: Molecular Identifiers and Physicochemical Properties

Property	Value	Source
CAS Number	5912-35-6	[1]
Molecular Formula	C ₈ H ₆ BrN ₃	[1]
Molecular Weight	224.06 g/mol	[1]
SMILES	BrC1=C2N=CC=CC2=CC(N)=N1	[1]
Purity	≥97% (typical commercial)	[1]

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source
TPSA (Topological Polar Surface Area)	51.8 Å ²	
LogP (Octanol-Water Partition Coefficient)	1.9745	
Hydrogen Bond Acceptors	3	
Hydrogen Bond Donors	1	
Rotatable Bonds	0	

Synthesis and Spectroscopic Characterization

While a specific, detailed experimental protocol for the synthesis of **8-Bromo-1,7-naphthyridin-6-amine** is not readily available in published literature, a plausible synthetic route can be extrapolated from general methods for the synthesis of substituted naphthyridines. One common approach involves the construction of the naphthyridine core from substituted pyridine precursors, followed by functional group interconversion.

Postulated Experimental Protocol: Synthesis

A potential synthetic route could involve a multi-step process starting from a suitably substituted pyridine derivative. A generalized protocol is outlined below:

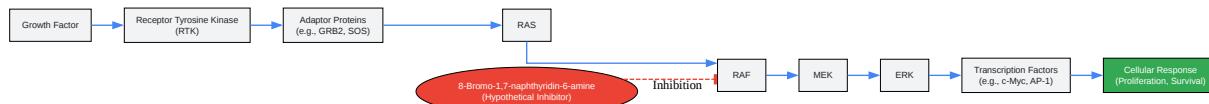
- Cyclization to form the 1,7-naphthyridine core: A substituted aminopyridine can be condensed with a three-carbon synthon, such as an α,β -unsaturated carbonyl compound, to form the bicyclic naphthyridine ring system.
- Introduction of the bromine atom: Bromination of the naphthyridine core can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS). The regioselectivity of this reaction will be influenced by the existing substituents and the electronic nature of the naphthyridine ring.
- Introduction of the amine group: The amino group can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 6-position.

Spectroscopic Data (Representative for Bromo-Amino-Naphthyridine Analogues)

Specific experimental spectroscopic data for **8-Bromo-1,7-naphthyridin-6-amine** is not currently available in public databases. However, the expected spectral characteristics can be inferred from data for closely related compounds.

Table 3: Representative Spectroscopic Data for a Bromo-Amino-Naphthyridine Analogue

Technique	Expected Observations
¹ H NMR	Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), with chemical shifts and coupling constants influenced by the positions of the nitrogen atoms, bromine, and amino group. The protons of the amino group would likely appear as a broad singlet.
¹³ C NMR	Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon atom attached to the bromine would be shifted to a lower field.
Mass Spec.	The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹ Br and ⁸¹ Br isotopes).
FTIR	Characteristic absorption bands would be expected for N-H stretching of the primary amine (around 3300-3500 cm^{-1}), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.[2]

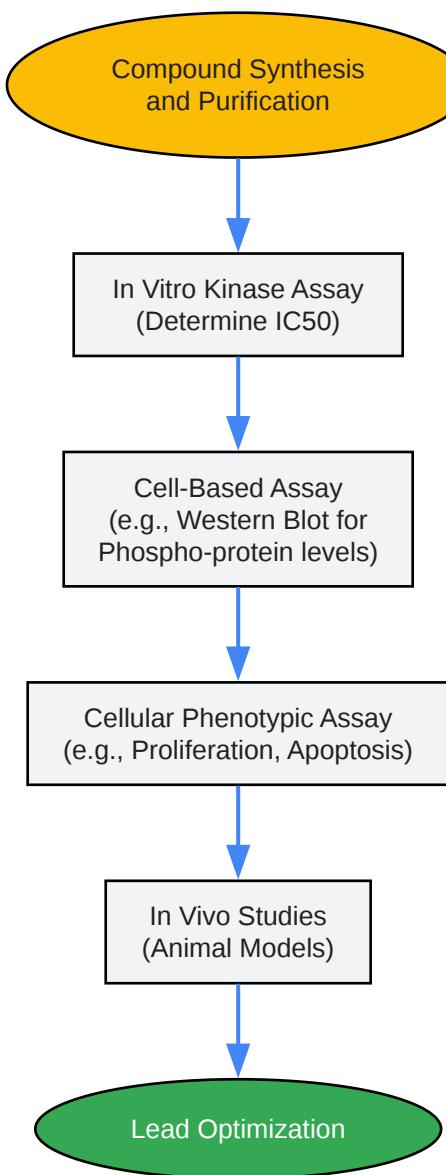

Potential Biological Activity and Signaling Pathways

The naphthyridine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Many of these activities are attributed to the inhibition of protein kinases.[7][8][9]

Given the structural similarity of **8-Bromo-1,7-naphthyridin-6-amine** to known kinase inhibitors, it is plausible that this compound could also function as an inhibitor of one or more protein kinases. Kinase signaling pathways are crucial for regulating a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Postulated Signaling Pathway: Kinase Inhibition

The following diagram illustrates a generalized kinase signaling pathway that could potentially be modulated by a naphthyridine-based inhibitor like **8-Bromo-1,7-naphthyridin-6-amine**. This is a hypothetical representation, as the specific target of this compound has not been experimentally determined.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by **8-Bromo-1,7-naphthyridin-6-amine**.

Experimental Workflow for Biological Evaluation

To investigate the potential biological activity of **8-Bromo-1,7-naphthyridin-6-amine** as a kinase inhibitor, a structured experimental workflow would be required.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the biological evaluation of a potential kinase inhibitor.

Conclusion

8-Bromo-1,7-naphthyridin-6-amine represents a molecule of interest within the broader class of biologically active naphthyridines. While specific experimental data for this compound is limited, its structural features suggest potential as a modulator of cellular signaling pathways, possibly through kinase inhibition. This technical guide provides a foundational understanding of its molecular structure and properties and outlines a framework for its synthesis and biological evaluation based on established knowledge of related compounds. Further research

is warranted to elucidate the specific biological targets and therapeutic potential of this and other substituted 1,7-naphthyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. irjet.net [irjet.net]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of orally available naphthyridine protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Bromo-1,7-naphthyridin-6-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278728#8-bromo-1-7-naphthyridin-6-amine-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com